molecular formula C14H14O2S B1329337 Di-p-tolyl sulfone CAS No. 599-66-6

Di-p-tolyl sulfone

Cat. No.: B1329337
CAS No.: 599-66-6
M. Wt: 246.33 g/mol
InChI Key: WEAYCYAIVOIUMG-UHFFFAOYSA-N
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Description

Di-p-tolyl sulfone is a di-p-substituted diaryl sulfone. Its synthesis by the sulfonylation of toluene with p-toluenesulfonic acid (TsOH) in the presence of polystyrene supported aluminium triflate (Ps-Al(OTf)3) catalyst has been reported along with its NMR and IR spectra. The gas-phase heats of formation of di-p-tolyl sulfone has been studied. The kinetics and thermodynamics of sulphuric acid assisted cleavage of di-p-tolyl sulfone has been invesitigated.

Scientific Research Applications

Photolytic Reactions

Di-p-tolyl sulfone demonstrates significant reactivity under photolytic conditions. In a study conducted by Nakabayashi, Horii, Kawamura, and Hamada (1977), it was found that this compound decomposes photochemically when irradiated with UV light in various arenes, leading to the production of arenesulfonic acids, thiolsulfonates, and sulfur dioxide among other products (Nakabayashi, Horii, Kawamura, & Hamada, 1977). This process showcases the compound's potential in synthesizing different chemical products via photolysis.

Thiophilic Additions

This compound is also involved in thiophilic addition reactions. A study by Loontjes, De Leij, and Zwanenburg (1980) explored the thiophilic additions of functionalized carbanions to sulfines, where di-p-tolyl sulfine reacts with carbanions to yield various thiophilic addition products. These reactions are essential for the formation of compounds with sulfone groups, highlighting the versatility of this compound in chemical synthesis (Loontjes, De Leij, & Zwanenburg, 1980).

Application in Lithography

In the field of lithography, particularly in the development of chemically amplified resists (CARs) for extreme ultraviolet (EUV) lithography, this compound plays a crucial role. A study by Fujii et al. (2017) showed that this compound acts as both a deprotonation promoter and a recombination inhibitor in CARs. This enhances the acid-generation efficiency and improves the performance of CARs in lithographies using ionizing radiation such as EUV and electron beams (Fujii et al., 2017).

Organic Synthesis

This compound has been utilized in the synthesis of various organic compounds. Ogura, Yahata, Hashizume, Tsuyama, Takahashi, and Iida (1983) found methylthiomethyl p-tolyl sulfone, a derivative of this compound, useful for preparing a range of organic compounds like α-ketocarbothioates and cycloalkanones. This showcases its potential in organic synthesis for producing diverse chemical structures (Ogura et al., 1983).

Mechanism of Action

While the specific mechanism of action for Di-p-tolyl sulfone is not mentioned in the search results, it was confirmed that this compound acts as both a deprotonation promoter and a recombination inhibitor, which enhances the acid-generation efficiency and improves the performance of CARs in lithographies using ionizing radiation such as EUV and electron beams .

Safety and Hazards

While specific safety and hazard information for Di-p-tolyl sulfone was not found in the search results, general safety measures for handling chemicals should be followed. These include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Properties

IUPAC Name

1-methyl-4-(4-methylphenyl)sulfonylbenzene
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InChI

InChI=1S/C14H14O2S/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
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InChI Key

WEAYCYAIVOIUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C
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Molecular Formula

C14H14O2S
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DSSTOX Substance ID

DTXSID5060518
Record name Benzene, 1,1'-sulfonylbis[4-methyl-
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Molecular Weight

246.33 g/mol
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Physical Description

White solid; [Alfa Aesar MSDS]
Record name Di-p-tolyl sulfone
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CAS No.

599-66-6
Record name 1,1′-Sulfonylbis[4-methylbenzene]
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Record name 4,4'-Dimethyldiphenyl sulfone
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Record name Di-p-tolyl sulfone
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Record name Benzene, 1,1'-sulfonylbis[4-methyl-
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Record name Di-p-tolyl sulphone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Di-p-tolyl sulfone behave under UV irradiation, and what are the implications of this behavior?

A1: [, ] this compound undergoes photolysis upon exposure to UV light, breaking down into reactive species. Interestingly, when photolyzed in pyridine, this compound generates a mixture of isomeric p-tolylpyridines (α, β, and γ) with a distinct isomer distribution ratio (β>α>γ) compared to other compounds like Di-p-tolyl sulfoxide and sulfide. This suggests a unique photochemical reaction mechanism specific to the sulfone. [] Furthermore, the addition of acetone significantly accelerates this photochemical conversion process, highlighting the potential for influencing reaction rates through solvent selection. []

Q2: What role does this compound play in chemically amplified resists?

A2: [, , ] this compound acts as an acid-generating promoter (AGP) in chemically amplified resists (CARs). These resists are crucial for lithographic techniques like extreme ultraviolet (EUV) lithography used in semiconductor manufacturing. This compound enhances acid generation efficiency, a key factor in resist performance. It achieves this through two primary mechanisms: promoting deprotonation reactions and inhibiting recombination between ionized polymer and electrons. [, ] This results in improved sensitivity, resolution, and line edge roughness (LWR) in CARs. [, ]

Q3: How does the structure of this compound relate to its function as an acid-generating promoter?

A3: [, ] The structure of this compound is crucial for its function as an AGP. The presence of the electron-withdrawing sulfone group (SO2) increases the acidity of the adjacent protons on the tolyl rings. This facilitates the deprotonation process, a crucial step in acid generation within the resist material upon exposure to radiation. [] Further studies could explore how modifications to the tolyl rings, such as the introduction of different substituents, affect the AGP activity of this compound derivatives.

Q4: Are there any isotopic effects observed in reactions involving this compound?

A4: [] Yes, isotopic effects have been observed when this compound is photolyzed in a mixture of pyridine and deuterated pyridine (pyridine-d5). The resulting p-tolylpyridines exhibit slightly higher ratios of hydrogen to deuterium (YH/YD) than unity. This indicates a slight preference for hydrogen abstraction over deuterium abstraction during the photochemical reaction. [] This information contributes to a deeper understanding of the reaction mechanism and the factors influencing product distribution.

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